Compound Description: 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine served as a starting material for constructing various polyheterocyclic ring systems. [] It was reacted with 4-substituted arylidene malononitriles and ethyl acetoacetate to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. Diazotization of this compound followed by coupling with ethyl cyanoacetate yielded a pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative. Further reactions with cyanoacetamide, 2-mercaptoacetic acid, and Ph-N=C=S produced various substituted pyrazolo[3,4-b]pyridine-based heterocycles. These newly synthesized compounds were characterized spectroscopically and their in vitro antibacterial activities were evaluated. []
Compound Description: 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate features a complex structure incorporating a sulfamoyl group, a carboxylic acid group, and a 3,4-dimethoxyphenyl substituent attached to an ethyl chain. The crystal structure reveals a weak π–π interaction between the two benzene rings in the molecule. The crystal structure further shows a two-dimensional network formed by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving the water molecule. []
Compound Description: 5-(2-bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine is a pyrimidine derivative with two distinct dimethoxyphenyl substituents, one of which is brominated. The crystal structure of this compound reveals an intramolecular OH...N hydrogen bond between the hydroxyl group and a nitrogen atom in the pyrimidine ring. []
Compound Description: 2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine serves as a key intermediate in the synthesis of pemetrexed disodium. [] Its preparation involves multiple steps, starting from monomethyl malonate chloride and ammonium chloride, ultimately leading to the formation of the target pyrrolo[2,3-d]pyrimidine structure. []
-(3,4-Dimethoxyphenyl)pyridine []
Compound Description: 4-(3,4-Dimethoxyphenyl)pyridine is a key intermediate in the synthesis of various amrinone analogs. [] Its preparation involves the coupling of 3,4-dimethoxyphenyldiazonium chloride with pyridine. [] This compound can be converted to 4-(4-pyridinyl)benzene-1,2-diol by reacting with hydrobromic acid. []
Compound Description: 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride (25B-NBOMe) is a synthetic hallucinogen known to interact with the 5-HT2A receptor. [] Studies in rodents have demonstrated that 25B-NBOMe decreases locomotor activity [] and induces full substitution in both DOM-trained and MDMA-trained rats. [] Additionally, research has shown that 25B-NBOMe can induce hyperthermia at high ambient temperatures via vasoconstriction regulated by 5-HT2A receptors and brown adipose tissue thermogenesis mediated by decreased plasma serotonin levels. [] A previous study also reported that 2C-B [2-(4-bromo-2,5-dimethoxyphenyl)ethylamine], a compound structurally similar to 25B-NBOMe, exhibits weak or partial agonistic activity or antagonism of aortic contraction, potentially linked to its psychedelic properties in humans. []
Relevance: While not directly sharing specific structural motifs with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, JTE-013 is relevant due to its function as an S1P2 antagonist. The development of more potent and stable S1P2 inhibitors based on the JTE-013 scaffold could provide valuable tools for studying the S1P2 receptor and its role in cancer. [] The structural insights from N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea might contribute to the design of such inhibitors.
AB1 []
Compound Description: AB1 is a derivative of JTE-013 designed to overcome the instability limitations of its parent compound. [] This compound exhibited improved S1P2 antagonism compared with JTE-013 and demonstrated enhanced stability or slower clearance in vivo. [] In glioblastoma cell migration assays, AB1 proved slightly more effective than JTE-013 in blocking S1P2-mediated inhibition of cell migration. [] Functional studies in neuroblastoma cell lines revealed AB1's potency to be at least equivalent to JTE-013 in affecting downstream signaling molecules of S1P2. [] AB1 also exhibited improved inhibition of tumor xenograft growth compared with JTE-013, attributed to increased apoptosis rather than cancer cell survival inhibition. [] AB1, like JTE-013, showed a trend toward inhibiting (C-C motif) ligand 2 expression and significantly inhibited tumor-associated macrophage infiltration in neuroblastoma xenografts. [] Notably, AB1 was more effective than JTE-013 in inhibiting connective tissue growth factor expression, a profibrotic mediator. []
Relevance: Despite lacking direct structural similarities to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, AB1 is relevant due to its relationship to JTE-013 and its potent S1P2 antagonist activity. The success in improving JTE-013's stability and potency by creating AB1 provides valuable insights into structure-activity relationships for S1P2 antagonists. [] These insights might be transferable to the development of analogs of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea with potentially improved pharmacological properties.
Compound Description: 2-(3,4-dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20) is a potent and selective A2B adenosine receptor antagonist. [] It shows high affinity for the A2B receptor subtype with a Ki value of 38 nM and good selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []
Relevance: This compound shares the 3,4-dimethoxyphenyl moiety with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea. The development of MRE2028F20 and other related 8-heterocycle-substituted xanthines as A2B antagonists demonstrates the potential of incorporating the 3,4-dimethoxyphenyl group in bioactive molecules targeting specific receptor subtypes. []
Compound Description: N-benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20) is another potent and selective A2B adenosine receptor antagonist. [] It exhibits even higher affinity for the A2B receptor subtype than MRE2028F20, with a Ki value of 5.5 nM and excellent selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []
Relevance: While not directly sharing the 3,4-dimethoxyphenyl group with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, MRE2029F20 belongs to the same chemical class of 8-heterocycle-substituted xanthines that act as A2B antagonists. [] Its structural features and the associated SAR data can inform the design of new analogs of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, potentially targeting specific adenosine receptor subtypes.
Compound Description: N-(3,4-dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20) is a highly potent and selective A2B adenosine receptor antagonist. [] It exhibits a Ki value of 12 nM for the A2B receptor subtype and excellent selectivity against other adenosine receptor subtypes (A1, A2A, and A3). []
Relevance: This compound directly shares the 3,4-dimethoxyphenyl group with N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea and is part of the same chemical class of 8-heterocycle-substituted xanthines acting as A2B antagonists. [] The high potency and selectivity of MRE2030F20 provide valuable information for the potential development of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea analogs targeting the A2B adenosine receptor.
Compound Description: (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine is a selective 5-HT2C receptor agonist with high affinity for the receptor and robust stimulatory effects on inositol 1,4,5-triphosphate turnover. [] This compound shows low affinity for other serotonin receptor subtypes and numerous non-serotonergic receptors. [] In rats, this compound induces behavioral signs characteristic of 5-HT2C receptor agonism without exhibiting signs of 5-HT2A receptor agonism. [] Additionally, this compound demonstrates activity in tests indicative of anticompulsive effects, including reducing schedule-induced polydipsia in rats, reversing increased scratching in squirrel monkeys, decreasing responding in the marble-burying task in mice, and decreasing excessive consumption of palatable food in rats. [] These effects are often more potent and efficacious compared to fluoxetine. [] Furthermore, (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine demonstrates antidepressant potential by reducing the olfactory bulbectomy-induced passive avoidance impairment in rats and inducing electroencephalography-defined sleep-waking patterns characteristic of antidepressant drugs in rats. []
Relevance: While not structurally related to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, (S)-2-(4,4,7-trimethyl-1,4-dihydro-indeno[1,2-b]pyrrol-1-yl)-1-methylethylamine is a relevant compound due to its specific activity as a 5-HT2C receptor agonist. It serves as a valuable tool for understanding the role of the 5-HT2C receptor in various behavioral and physiological processes. [] This knowledge might be applicable in the study of N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, particularly if it displays any interaction with the serotonergic system.
Compound Description: 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl] phenol (SB202190) is a known inhibitor of p38 MAP kinase, effectively inhibiting the phosphorylation of p38 substrate MAP kinase-activated protein kinase 2. [] Studies in A549 human lung epithelial cells showed that SB202190 inhibits the expression of interleukin (IL)-6, IL-8, and cyclooxygenase (COX)-2, which are involved in inflammatory responses. []
Compound Description: 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea (BIRB 796) is another p38 MAP kinase inhibitor that effectively reduces the phosphorylation of p38 substrate MAP kinase-activated protein kinase 2. [] Studies in A549 human lung epithelial cells demonstrated BIRB 796's ability to inhibit the expression of interleukin (IL)-6, IL-8, and cyclooxygenase (COX)-2, highlighting its potential role in modulating inflammatory responses. []
Relevance: While not directly structurally related to N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea, JNK inhibitor VIII provides insights into the role of JNK in inflammatory responses. [] If N-(5-bromo-2-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea exhibits any anti-inflammatory effects, exploring its potential interaction with the JNK pathway could be informative, especially considering the differential effects of JNK and p38 MAP kinase inhibition on inflammatory gene expression. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.